molecular formula C10H10BrClN2O B8780958 1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 63388-35-2

1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B8780958
CAS No.: 63388-35-2
M. Wt: 289.55 g/mol
InChI Key: ZAXGBHVNESQALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C10H10BrClN2O and its molecular weight is 289.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63388-35-2

Molecular Formula

C10H10BrClN2O

Molecular Weight

289.55 g/mol

IUPAC Name

3-(3-bromopropyl)-6-chloro-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10BrClN2O/c11-4-1-5-14-9-3-2-7(12)6-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15)

InChI Key

ZAXGBHVNESQALC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N2CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.3 parts of 5-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one and 83 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 6 hours. The reaction mixture was cooled and allowed to crystallize overnight at room temperature. The precipitated product was filtered off and stirred a few times in 100 parts of water till the pH of the filtrate was greater than 2. The product was stirred and refluxed for 1 hour in 55 parts of chlorobenzene with 1.3 parts of activated charcoal. The latter was filtered off and the filtrate was allowed to crystallize overnight in an ice-box. The product was filtered off and recrystallized twice: first from chlorobenzene (activated charcoal) and then from methylbenzene (activated charcoal), yielding 4.9 parts of 1-(3-bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one; mp. 161.5° C. (intermediate 29).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.